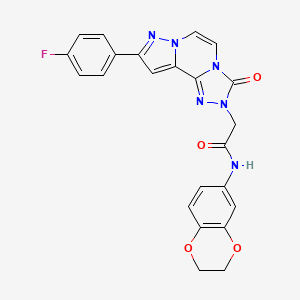

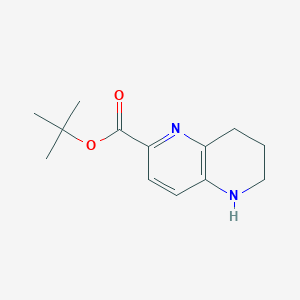

![molecular formula C13H11N3O2S2 B2507172 N-(2-羟基-2-(噻吩-3-基)乙基)苯并[c][1,2,5]噻二唑-5-甲酰胺 CAS No. 1251545-01-3](/img/structure/B2507172.png)

N-(2-羟基-2-(噻吩-3-基)乙基)苯并[c][1,2,5]噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

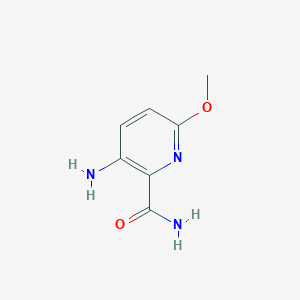

The compound "N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" is a structurally complex molecule that features a thiadiazole scaffold, which is a heterocyclic compound containing both sulfur and nitrogen atoms within its ring structure. This scaffold is known to impart significant biological properties to the compounds it is a part of. The compound also contains a benzamide group, which is a common feature in many bioactive molecules, particularly those with anticancer properties.

Synthesis Analysis

The synthesis of related compounds with thiadiazole and benzamide components has been reported using microwave-assisted, solvent-free methods, which are considered to be efficient and environmentally friendly. For instance, a series of novel Schiff's bases containing thiadiazole and benzamide groups were synthesized under microwave irradiation, which is a technique that can potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds similar to the one of interest has been confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These methods provide detailed information about the molecular framework and the functional groups present in the compound. For example, the structural characterization of N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides revealed the conformation of the fused six-membered ring and the presence of disorder in the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of thiadiazole-containing compounds can be inferred from the synthesis of related molecules. For example, the cyclization of thioamide with 2-chloroacetoacetate to form a thiazole ring indicates that the thiadiazole moiety can participate in ring-forming reactions, which could be relevant for the synthesis and further chemical manipulation of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole and benzamide derivatives can be predicted based on the molecular structure. Compounds with these moieties often exhibit good oral drug-like behavior, as suggested by ADMET properties studies. Moreover, the presence of a 2-hydroxyethyl group in the compound may influence its solubility and reactivity. The antifungal and anticancer activities of similar compounds suggest potential biological applications for the compound of interest .

科学研究应用

杂环合成和生物活性

研究重点介绍了相关杂环化合物的合成和潜在应用。例如,合成了噻吩基腙乙酸酯,用于生成具有在药物化学中潜在应用的各种杂环衍生物,包括吡唑、异恶唑和嘧啶衍生物 (Mohareb 等,2004)。另一项研究重点关注 2-(苯肽-5-基)-4-甲基-1,3-噻唑-5-甲酸乙酯的合成,旨在探索其产率和进一步化学应用的潜力 (唐丽娟,2015)。

抗癌和抗菌特性

关于含苯并[c][1,2,5]噻二唑单元的化合物合成的研究表明具有显著的抗癌和抗菌特性。例如,设计和合成的带有苯并[c][1,2,5]噻二唑部分的化合物对各种癌细胞系表现出中等至优异的抗癌活性 (Ravinaik 等,2021)。另一项研究合成了新型苯并[b]噻吩衍生物并评估了其抗菌活性,发现了有效的抗菌和抗真菌作用 (Isloor 等,2010)。

有机光伏和电致变色特性

对包含苯并[c][1,2,5]噻二唑单元的给体-受体型共聚物的研究揭示了在有机光伏和电致变色器件中的应用前景。一项具体研究合成了基于苯并[c][1,2,5]噻二唑的共聚物,展示了其溶解度、低最高占据分子轨道 (HOMO) 能级,及其在具有显着功率转换效率的反转有机光伏器件中的应用 (Park 等,2018)。

缓蚀

苯并噻唑衍生物已被探索用作缓蚀剂,在酸性环境中对钢腐蚀表现出卓越的稳定性和效率。实验和理论研究证实了这些衍生物的高缓蚀性能,将其归因于它们在金属表面上的吸附能力 (胡等,2016)。

未来方向

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have been proven to be effectual drugs in the present respective disease scenario . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

属性

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S2/c17-12(9-3-4-19-7-9)6-14-13(18)8-1-2-10-11(5-8)16-20-15-10/h1-5,7,12,17H,6H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDGVSDNTHEMSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1C(=O)NCC(C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate](/img/structure/B2507098.png)

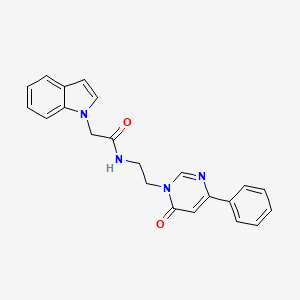

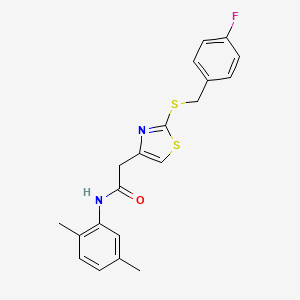

![N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2507103.png)

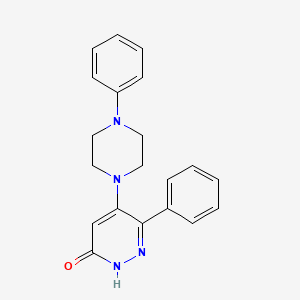

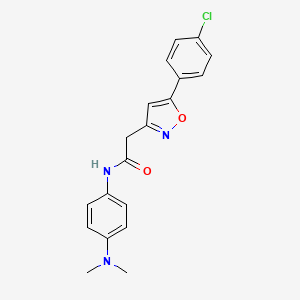

![2-(2-methoxyphenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2507105.png)

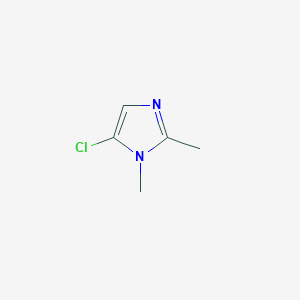

![Methyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B2507108.png)

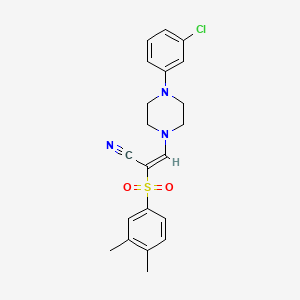

![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2507109.png)